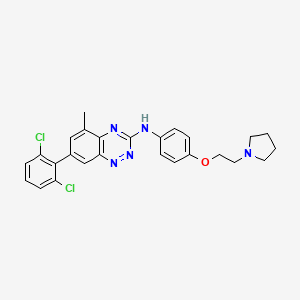![molecular formula C21H24Cl2FN5S B1150239 N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B1150239.png)
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBM 1285 dihydrochloride is a chemical compound known for its anti-inflammatory properties. It is an orally active inhibitor of tumor necrosis factor-alpha (TNF-α) production, which plays a significant role in inflammatory responses. The compound is particularly effective in inhibiting lipopolysaccharide (LPS)-induced TNF-α secretion in various cells of the macrophage/monocyte lineage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBM 1285 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.
Introduction of the piperidine ring: This step involves the reaction of the thiazole intermediate with a piperidine derivative.
Final assembly: The final product is obtained by coupling the thiazole-piperidine intermediate with a fluorophenyl derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of DBM 1285 dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
DBM 1285 dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of DBM 1285 dihydrochloride with modified functional groups, which can be used for further research and development.
Scientific Research Applications
DBM 1285 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in cell biology research to investigate the role of TNF-α in inflammatory responses and immune regulation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases and conditions associated with excessive TNF-α production.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products
Mechanism of Action
DBM 1285 dihydrochloride exerts its effects by inhibiting the production of TNF-α, a cytokine involved in inflammation. The compound blocks the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial for the activation of TNF-α production. By inhibiting this pathway, DBM 1285 dihydrochloride reduces the secretion of TNF-α, thereby attenuating the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
SB 203580: Another p38 MAPK inhibitor with similar anti-inflammatory properties.
VX-702: A potent inhibitor of p38 MAPK used in research for inflammatory diseases.
BIRB 796: Known for its strong inhibition of p38 MAPK and its role in reducing inflammation.
Uniqueness
DBM 1285 dihydrochloride is unique due to its high oral bioavailability and specific inhibition of LPS-induced TNF-α production. This makes it particularly effective in models of inflammation and immune response, distinguishing it from other p38 MAPK inhibitors .
Properties
Molecular Formula |
C21H24Cl2FN5S |
|---|---|
Molecular Weight |
468.4 g/mol |
IUPAC Name |
N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride |
InChI |
InChI=1S/C21H22FN5S.2ClH/c22-15-3-1-13(2-4-15)18-19(28-20(27-18)14-7-10-23-11-8-14)17-9-12-24-21(26-17)25-16-5-6-16;;/h1-4,9,12,14,16,23H,5-8,10-11H2,(H,24,25,26);2*1H |
InChI Key |
ANQWETXPBPZVOF-UHFFFAOYSA-N |
SMILES |
C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3=C(N=C(S3)C4CCNCC4)C5=CC=C(C=C5)F.Cl.Cl |
Synonyms |
N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




